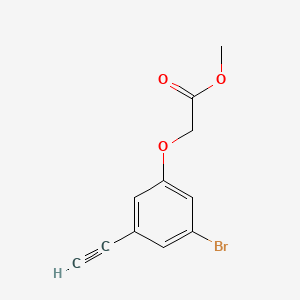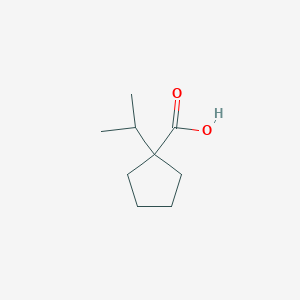
4-(18F)fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(18F)fluorobenzaldehyde is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The compound is characterized by the presence of a fluorine-18 isotope, which is a positron-emitting radionuclide. This makes it particularly valuable in medical imaging and diagnostic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(18F)fluorobenzaldehyde typically involves the nucleophilic substitution of a suitable precursor, such as 4-trimethylammoniumbenzaldehyde triflate, with fluorine-18. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using solid-phase extraction techniques .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be automated using commercial synthesizers like the TRACERlab FX(F-N) module. This allows for the efficient and reproducible production of the compound with high radiochemical yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(18F)fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(18F)fluorobenzoic acid.
Reduction: Reduction of this compound can yield 4-(18F)fluorobenzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-(18F)fluorobenzoic acid
Reduction: 4-(18F)fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(18F)fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex radiolabeled compounds.
Biology: Employed in the labeling of biomolecules for studying biological processes.
Medicine: Utilized in PET imaging for the diagnosis and monitoring of diseases such as cancer.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents
Mécanisme D'action
The primary mechanism of action of 4-(18F)fluorobenzaldehyde in PET imaging involves its incorporation into biomolecules that target specific tissues or cellular processes. Once administered, the compound emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the target area .
Comparaison Avec Des Composés Similaires
4-fluorobenzaldehyde: Lacks the radiolabel and is used in organic synthesis.
4-(18F)fluorobenzoic acid: An oxidized form of 4-(18F)fluorobenzaldehyde used in similar imaging applications.
4-(18F)fluorobenzyl alcohol: A reduced form used in different labeling strategies.
Uniqueness: this compound is unique due to its radiolabel, which allows for its use in non-invasive imaging techniques like PET. This sets it apart from non-radiolabeled analogs, making it invaluable in medical diagnostics and research .
Propriétés
Numéro CAS |
115109-21-2 |
|---|---|
Formule moléculaire |
C7H5FO |
Poids moléculaire |
123.11 g/mol |
Nom IUPAC |
4-(18F)fluoranylbenzaldehyde |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i8-1 |
Clé InChI |
UOQXIWFBQSVDPP-COJKEBBMSA-N |
SMILES isomérique |
C1=CC(=CC=C1C=O)[18F] |
SMILES canonique |
C1=CC(=CC=C1C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)



![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)

![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)




![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)
